molecular formula C13H15ClN2O2S B289070 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B289070
M. Wt: 298.79 g/mol
InChI Key: BCPXNMCNWXJMEE-UHFFFAOYSA-N
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Description

4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group, a sulfonyl group attached to a dimethylphenyl ring, and two methyl groups on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride derivative, such as 2,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a sulfone derivative.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and chloro groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties.

Properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

4-chloro-1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C13H15ClN2O2S/c1-8-5-6-12(9(2)7-8)19(17,18)16-11(4)13(14)10(3)15-16/h5-7H,1-4H3

InChI Key

BCPXNMCNWXJMEE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C

Origin of Product

United States

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